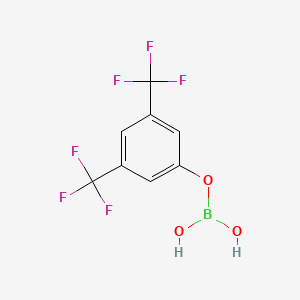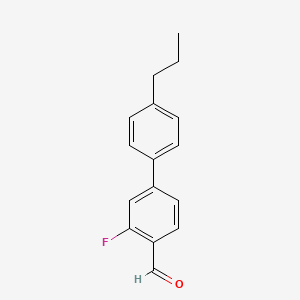
1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile
Descripción general
Descripción
1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile is a chemical compound that features a cyclobutane ring attached to a pyridine ring substituted with a fluorine atom at the 6th position and a cyano group
Métodos De Preparación
The synthesis of 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with 2-bromo-6-fluoropyridine, the compound is subjected to a reaction with n-butyllithium and triisopropyl borate in a mixture of tetrahydrofuran and toluene at -78°C.
Cyclobutane ring formation: The intermediate is then reacted with a suitable cyclobutane precursor under controlled conditions to form the desired cyclobutanecarbonitrile structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The cyano group also plays a role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
1-(6-Fluoro-pyridin-2-yl)-cyclobutanecarbonitrile can be compared with other similar compounds such as:
6-Fluoro-2-pyridinemethanol: This compound has a hydroxyl group instead of a cyano group, leading to different chemical properties and reactivity.
(6-Fluoro-pyridin-2-yl)-methyl-amine: This compound features a methylamine group, which affects its biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9FN2 |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
1-(6-fluoropyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 |
Clave InChI |
MCHGXLXKBRYWIV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C#N)C2=NC(=CC=C2)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-Chloro-2-(hydroxymethyl)phenoxy]-1-{(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazin-1-yl}ethan-1-one](/img/structure/B8490408.png)


![N-[(1R)-1-cyclohexyl-ethyl]-formamide](/img/structure/B8490427.png)

